molecular formula C13H14OS B8463631 1-Butanone,1-benzo[b]thien-5-yl-3-methyl-

1-Butanone,1-benzo[b]thien-5-yl-3-methyl-

Cat. No. B8463631
M. Wt: 218.32 g/mol
InChI Key: YDZDDMDMBNFXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butanone,1-benzo[b]thien-5-yl-3-methyl- is a useful research compound. Its molecular formula is C13H14OS and its molecular weight is 218.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butanone,1-benzo[b]thien-5-yl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone,1-benzo[b]thien-5-yl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-3-methylbutan-1-one

InChI

InChI=1S/C13H14OS/c1-9(2)7-12(14)10-3-4-13-11(8-10)5-6-15-13/h3-6,8-9H,7H2,1-2H3

InChI Key

YDZDDMDMBNFXEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A few drops of a solution of 5-bromobenzo[b]thiophene (2 g; prepared in a manner similar to that described in Example 21) in tetrahydrofuran (10 ml) was added under nitrogen to a mixture of magnesium turnings (0.24 g), tetrahydrofuran (2 ml) and a few small crystals of iodine, heat was applied to initiate the reaction, then the remainder of the bromobenzo[b]thiophene solution was added at reflux temperature over 10 minutes. When the addition was complete, the mixture was heated under reflux for 1 hour, then a solution of N-methoxy-N,3-dimethylbutyramide (1.43 g) in tetrahydrofuran (10 ml) was added. The mixture was heated under reflux for 1 hour, cooled to ambient temperature, then quenched by the addition of 2M hydrochloric acid (25 ml) and stirred at ambient temperature for 5 minutes. The majority of the tetrahydrofuran was removed in vacuo, then water (25 ml) was added to the residue and the product was extracted into ethyl acetate (2×25 ml). The extracts were washed with water (25 ml) and saturated aqueous sodium chloride solution (25 ml), dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography over silica using petroleum ether (b.p. 60-80° C.) followed by a 95:5 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluants. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-5-yl)-3-methylbutan-1-one (1.25 g) as an off-white solid which was used without further purification.
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